2-Methyl-2-(2-nitrophenoxy)propanoic acid
Overview
Description
2-Methyl-2-(2-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol This compound is characterized by the presence of a nitrophenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid typically involves the reaction of 2-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The hydrolysis step is usually carried out under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nucleophilic substitution and ester hydrolysis. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-(2-nitrophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-nitrophenoxy)propanoic acid: Similar structure but with the nitro group in the para position.
2-(4-methyl-2-nitrophenoxy)propanoic acid: Similar structure with a methyl group on the phenoxy ring.
Uniqueness
2-Methyl-2-(2-nitrophenoxy)propanoic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para or meta counterparts, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-methyl-2-(2-nitrophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMYXAEDVOABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146984 | |
Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10514-62-2 | |
Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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